molecular formula C15H15Cl2N3 B13875236 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

Cat. No.: B13875236
M. Wt: 308.2 g/mol
InChI Key: SILMISUKTBDZKU-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a 4-chlorophenylmethyl group attached to the quinazoline nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzonitrile with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then cyclized to form the quinazoline ring system, followed by the introduction of the amine group at the 2-position. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinazoline core structure and the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride

InChI

InChI=1S/C15H14ClN3.ClH/c16-13-7-5-11(6-8-13)9-19-10-12-3-1-2-4-14(12)18-15(19)17;/h1-8H,9-10H2,(H2,17,18);1H

InChI Key

SILMISUKTBDZKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C(N1CC3=CC=C(C=C3)Cl)N.Cl

Origin of Product

United States

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